N-cyclohexyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
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Description
N-cyclohexyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H26FN5O2 and its molecular weight is 411.481. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Complexes
Research has shown the synthesis and characterization of pyrazole-acetamide derivatives, leading to the formation of coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity due to their unique structural features, including various hydrogen bonding interactions which contribute to their supramolecular architectures. Such studies underline the potential of N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide analogues in developing new antioxidant agents and coordination compounds with specific metal ions (Chkirate et al., 2019).
Antimicrobial and Anticancer Activity
Compounds incorporating sulfamoyl moiety and related structures have been synthesized for antimicrobial purposes, demonstrating promising antibacterial and antifungal activities. These findings suggest that derivatives of the compound could be explored for their potential antimicrobial properties (Darwish et al., 2014). Furthermore, fluoro-substituted compounds, similar in structural complexity to the subject compound, have been identified with anti-lung cancer activity, highlighting the potential for cancer therapeutic applications (Hammam et al., 2005).
Insecticidal Properties
Research into heterocycles incorporating a thiadiazole moiety, akin to the core structure of N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, has shown insecticidal activity against pests such as the cotton leafworm. This suggests potential for the development of new insecticidal agents based on similar chemical frameworks (Fadda et al., 2017).
Drug Efficacy and Molecular Docking Studies
The synthesis and evaluation of novel pyrazoles for their antioxidant, anti-breast cancer, and anti-inflammatory properties through in silico, in vitro, and cytotoxicity validations indicate the versatility of compounds with pyrazole cores. These studies, including molecular docking, offer insights into the interaction of such compounds with biological targets, underscoring the importance of structural features present in N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide for medicinal chemistry (Thangarasu et al., 2019).
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c1-14(2)20-18-12-24-28(17-10-8-15(23)9-11-17)21(18)22(30)27(26-20)13-19(29)25-16-6-4-3-5-7-16/h8-12,14,16H,3-7,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWKDPBNOMWNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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